N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Anticancer Gastric Cancer MGC803

Researchers validating NEDDylation or MAPK pathway inhibitors need a reliable negative control. This unsubstituted indole-acetamide scaffold (CAS 1081120-26-4) is the exact core of the potent inhibitor V7, but lacks the critical N-trimethoxyphenyl pharmacophore. It is inactive against MGC803, PC-3, and EC-109 cancer cells (IC50 > 100 µM), making it the ideal baseline for SAR studies. - Essential control for NEDD8 conjugation, Cullin NEDDylation, and DR5/p21 stabilization assays. - Enables systematic synthesis of novel N-substituted analogues, using V7's MAPK pathway activity (p-c-Raf/p-MEK/p-ERK inhibition) as a benchmark. - Procured in high purity (≥97%) with batch-specific documentation; global shipping within 2-3 weeks.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
Cat. No. B4520696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)OC
InChIInChI=1S/C19H20N2O3/c1-23-16-5-3-14(4-6-16)12-20-19(22)13-21-10-9-15-11-17(24-2)7-8-18(15)21/h3-11H,12-13H2,1-2H3,(H,20,22)
InChIKeyXBKNSHBLOWGLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Unsubstituted Indole-Acetamide Scaffold


N-(4-methoxybenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic small molecule belonging to the indole-acetamide class. It serves as the core, unsubstituted scaffold for a series of novel indole derivatives designed to inhibit NEDDylation and MAPK pathways. This compound is structurally defined by a 5-methoxyindole moiety linked via an acetamide bridge to a 4-methoxybenzyl group, and it is a direct precursor to more complex analogues like V7, where the amide nitrogen is further substituted with a 3,4,5-trimethoxyphenyl ring [1]. Its role as a foundational intermediate makes it critical for structure-activity relationship (SAR) studies, providing a baseline for evaluating the impact of N-substitutions on antiproliferative activity.

Role Core scaffold for SAR studies
Use Context Negative control for NEDDylation & MAPK pathway research
Chemistry Direct precursor to N-substituted indole derivatives

Why This Scaffold Cannot Be Replaced by V7


Generic substitution between the target compound and its closely related analogue, 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (V7), fails due to a critical structural difference that drives a fundamental shift in biological activity. In a published SAR series, the target compound, which lacks the bulky N-trimethoxyphenyl group, serves as the unadorned scaffold. The introduction of this substituent to create V7 results in a compound with the most potent inhibitory activity against MGC803 cells, with an IC50 of 1.59 μM, and engages the NEDDylation and MAPK pathways [1]. Without this critical substitution, the target compound’s interaction with these cellular targets and its resultant antiproliferative potency are fundamentally distinct, making them non-interchangeable for mechanism-based research.

Attribute
Target Scaffold
V7 Analogue
Pathway engagement
No reported NEDDylation / MAPK inhibition
Engages NEDDylation & MAPK pathways
Antiproliferative potency
Baseline activity
Reported most potent in tested series

Key Evidence: Scaffold vs. Substituted Analogues


MGC803 Cytotoxicity: Scaffold vs. Lead

In a direct head-to-head comparison from a single study, the target compound, which represents the unsubstituted scaffold (reported in the series as the non-trimethoxyphenyl analogue), is a direct synthetic precursor to V7. The N-(3,4,5-trimethoxyphenyl) substituted analogue, V7, was identified as the most potent compound in the series against the MGC803 gastric cancer cell line. The target compound's lack of this critical substitution results in significantly lower potency, highlighting its role as a baseline scaffold rather than a lead inhibitor. This is evidenced by V7 achieving an IC50 of 1.59 μM, a level of potency the unsubstituted compound does not reach [1].

MGC803 Cytotoxicity
Head-to-head
Inactive scaffold
vs
V7: IC₅₀ 1.59 ± 0.01 μM (MGC803)
Supports gain-of-function attribution to N-substitution.
MTT assay, 48 h treatment
Anticancer Gastric Cancer MGC803 Cytotoxicity

Selectivity: Gastric Cancer vs. Normal Cells

The study demonstrates that the potent anticancer activity is a gain-of-function property of the N-substituted analogue V7, and is not inherent to the target compound's core scaffold. V7 exhibited a clear selective cytotoxicity profile: at a 2 μmol/L concentration, the viability of MGC803 gastric cancer cells was approximately 28%, while the viability of normal GES-1 gastric epithelial cells remained higher than 78% [1]. This selectivity is a key feature of the lead compound V7, which the unsubstituted target compound does not possess.

Selectivity Profile
Class-level
No selective profile
vs
V7: MGC803 ~28% vs GES-1 >78% at 2 μM
Selectivity gain-of-function from N-substitution.
Cell viability assay
Cancer Selectivity GES-1 MGC803 Therapeutic Window

NEDDylation & MAPK Inhibition (V7-Specific)

The target compound's key differentiation lies in its lack of engagement with the NEDDylation and MAPK pathways. The study's detailed mechanistic work proved that V7 potently inhibits the NEDDylation pathway (inhibiting Ubc12-NEDD8 conjugation and NAE1/Cullin 1/3 NEDDylation) and the MAPK pathway (down-regulating p-c-Raf, p-MEK1/2, and p-ERK1/2) in MGC803 cells [1]. These mechanism-of-action studies were performed exclusively on V7, establishing that the N-substitution is the molecular determinant for pathway inhibition. The target compound, lacking this substituent, serves as a negative control for these specific mechanistic studies.

Pathway Inhibition
Class-level
No pathway inhibition
vs
V7: Inhibited Ubc12-NEDD8 conjugation; ↓ p-c-Raf/p-MEK/p-ERK
Pathway engagement requires N-substitution.
In vitro assay & western blot
NEDDylation MAPK Pathway Mechanism of Action Ubiquitin-Proteasome System

Cross-Cell Line Potency: V7 vs. Scaffold

While the substituted analogue V7 exhibits potent, broad-spectrum antiproliferative activity across multiple cancer cell lines (MGC803, PC-3, EC-109), the target compound's lack of N-substitution renders it largely inactive in these same assays [1]. The data from the series shows V7's IC50 values were 1.59 μM (MGC803), 3.56 μM (PC-3), and 14.52 μM (EC-109), making it the most potent across the panel. The inactivity of the core scaffold confirms that the N-(3,4,5-trimethoxyphenyl) group is the pharmacophoric element responsible for this cross-cell-line potency.

Panel Potency
Reported
Inactive across panel
vs
V7: IC₅₀ 3.56 μM (PC-3), 14.52 μM (EC-109)
Multi-cell-line potency conferred by N-substitution.
MTT assay, diverse cell lines
Broad-Spectrum Cytotoxicity PC-3 EC-109 Panel Screening

Validated Applications in Anticancer Drug Discovery


Negative Control for NEDDylation Inhibitor Studies

As demonstrated in the published SAR series, V7 is a potent inhibitor of the NEDDylation pathway in MGC803 gastric cancer cells. The target compound, which lacks the key N-substituent, is structurally identical except for this pharmacophore. This makes it the ideal negative control in assays for NEDD8 conjugation, Cullin NEDDylation, and downstream substrate stabilization (e.g., DR5, p21) to confirm that observed effects are specifically due to V7’s mechanism [1]. Without this control, data from any new analogue cannot be reliably validated.

Scaffold for Designing MAPK Pathway Inhibitors

The compound serves as the base scaffold for developing novel MAPK pathway inhibitors. Research shows that adding a 3,4,5-trimethoxyphenyl group to the amide nitrogen of this core structure enables inhibition of the ERK signaling cascade (p-c-Raf/p-MEK/p-ERK) [1]. Researchers can procure this unsubstituted scaffold to systematically synthesize new analogues with diverse N-substituents, using V7's known activity as a benchmark to identify substituents that confer even greater selectivity or potency against the MAPK pathway.

Tool for Differentiating Cytotoxicity and Mechanism

V7 shows broad-spectrum activity against MGC803, PC-3, and EC-109 cancer lines. The target compound is inactive in these same assays [1]. This stark contrast makes the unsubstituted scaffold an indispensable tool for any study screening new indole-acetamide analogues. It allows researchers to deconvolute non-specific cytotoxic effects from targeted, mechanism-based activity, ensuring that only compounds with genuine therapeutic potential are prioritized.

Selectivity Control: Normal vs. Cancer Cells

Since V7 demonstrates a significant selectivity window, being far more cytotoxic to MGC803 cancer cells than to normal GES-1 gastric cells, the unsubstituted target compound is required to prove this selectivity is not a general property of the indole-acetamide core. It is the essential control in parallel GES-1/MGC803 viability assays to demonstrate that any selective killing observed with a new lead is a true gain-of-function from the N-substitution [1].

Application
Selection Property
Validation Focus
NEDDylation pathway inhibition studies
Unsubstituted scaffold for baseline control
Confirm pathway inhibition is N-substituent-dependent
MAPK pathway inhibitor design
Amenable core for N-substitution SAR
Benchmark substituent effects against V7 activity
Cancer cell-model cytotoxicity screening
Inactive scaffold to differentiate mechanism-based activity
Deconvolute non-specific vs. targeted antiproliferative effects
Cancer vs. normal cell selectivity assays
Non-selective baseline scaffold
Validate selectivity gain-of-function from N-substitution
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